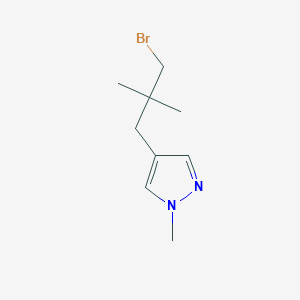
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound with a unique structure that includes a pyrazole ring substituted with a bromoalkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of 4-(2,2-dimethylpropyl)-1-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoalkyl group can act as a reactive site for further chemical modifications, enhancing its versatility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-2,2-dimethyl-1-propanol
- 1-(3-bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
- 3-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
Uniqueness
4-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-pyrazole stands out due to its pyrazole ring structure, which imparts unique chemical properties and reactivity. Its bromoalkyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C9H15BrN2 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
4-(3-bromo-2,2-dimethylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7H2,1-3H3 |
Clave InChI |
ZDUDUQMCUCBCMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CN(N=C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


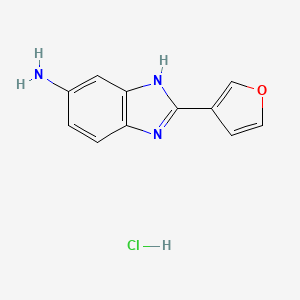
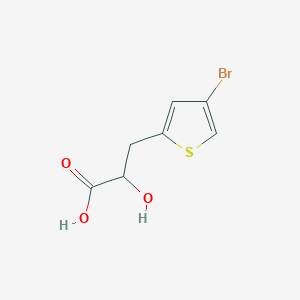

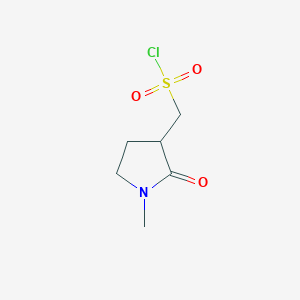
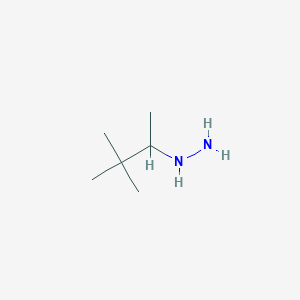

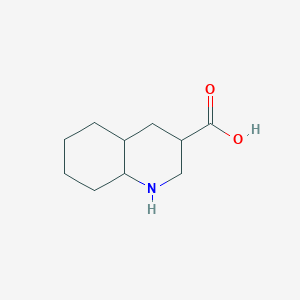
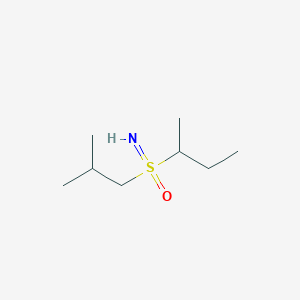
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
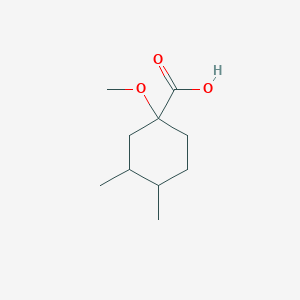
![(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13208106.png)
amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)

